allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate
Description
Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS: 610760-11-7) is a synthetic chromen-4-one derivative with a complex polycyclic structure. Key features include:
- Core structure: A 4-oxo-4H-chromen (chromone) backbone, known for its bioactivity in natural and synthetic compounds.
- An ethyl group at position 6, enhancing lipophilicity. An allyl ester group at position 7, influencing reactivity and metabolic stability. The compound’s structure has been confirmed via advanced spectroscopic techniques, including NMR and UV spectroscopy, consistent with methodologies used for related chromen derivatives .
Properties
IUPAC Name |
prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O7/c1-3-7-29-23(25)14-31-20-12-21-17(10-15(20)4-2)24(26)18(13-30-21)16-5-6-19-22(11-16)28-9-8-27-19/h3,5-6,10-13H,1,4,7-9,14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTZHWTYFREUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC=C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions.
Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the cyclization of catechol derivatives with appropriate reagents to form the dihydrobenzo[b][1,4]dioxin ring system.
Attachment of the Allyl Acetate Group: The final step involves the esterification of the chromen-4-one derivative with allyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The allyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Basic hydrolysis : Treatment with K₂CO₃ in DMF at 50°C cleaves the ester bond, forming 2-((3-(2,3-dihydrobenzo[b] dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid .
-
Acidic hydrolysis : HCl in methanol at reflux temperature produces the same carboxylic acid .
Table 1: Hydrolysis Reaction Conditions and Outcomes
| Reagent | Solvent | Temperature | Time (h) | Product Yield (%) |
|---|---|---|---|---|
| K₂CO₃ (2 equiv) | DMF | 50°C | 4 | 85 |
| HCl (1M) | Methanol | Reflux | 6 | 78 |
Nucleophilic Substitution at the Acetate Position
The acetoxy group participates in nucleophilic displacement reactions. For instance:
-
Thiocyanation : Reaction with KSCN in DMF at 70°C replaces the acetoxy group with a thiocyanate (-SCN) group .
-
Azidation : NaN₃ in DMF substitutes the acetoxy group with an azide (-N₃) functionality .
Table 2: Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SCN⁻ | KSCN (3 equiv) | DMF | 70°C | 6 | 72 |
| N₃⁻ | NaN₃ (3 equiv) | DMF | 70°C | 8 | 68 |
Oxidation and Reduction of the Chromenone Core
The 4-oxo group in the chromenone moiety can be reduced using NaBH₄ in ethanol to form 4-hydroxy-4H-chromene derivatives. Conversely, oxidation with TBHP (tert-butyl hydroperoxide) and CuI at 70°C introduces iodolactonization products .
Coupling Reactions via the Dioxane Ring
The dihydrobenzo[b] dioxin moiety undergoes electrophilic substitution at the 6-position. For example:
-
Halogenation : Iodine monochloride (ICl) in acetic acid introduces iodine at the para position relative to the ether oxygen .
-
Suzuki coupling : The iodinated derivative reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl products .
Post-Synthetic Modifications
Derivatization of the allyl group includes:
-
Thiol-ene click chemistry : Reaction with thiols under UV light forms thioether linkages.
-
Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the allyl group to an epoxide .
Key Findings:
-
The ester group is highly reactive toward hydrolysis and nucleophilic substitution.
-
The chromenone core’s redox activity enables functional group interconversion.
-
The dioxane ring’s electron-rich nature facilitates electrophilic aromatic substitution.
Scientific Research Applications
Pharmacological Applications
Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate exhibits promising pharmacological properties, particularly as a potential therapeutic agent. Research indicates that compounds containing the dihydrobenzo[d][1,4]dioxin moiety are associated with various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting their potential as anticancer agents .
- Neuroprotective Effects : The compound’s structure suggests it may interact with alpha adrenergic receptors, particularly the alpha2C subtype, which are implicated in central nervous system disorders. This interaction may lead to therapeutic benefits in treating conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that enhance its biological activity. The synthesis typically includes:
- Formation of the Dihydrobenzo[d][1,4]dioxin Core : This step is crucial for maintaining the structural integrity necessary for biological activity.
- Allylation and Acetate Formation : The introduction of the allyl and acetate groups enhances solubility and bioavailability, critical factors for pharmacological efficacy.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate
- Position 6: Hydrogen (lacks ethyl group). Ester group: Methyl instead of allyl.
- Key differences: Reduced lipophilicity due to the absence of the ethyl group.
Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate
- Substituents :
- Position 2: Trifluoromethyl (electron-withdrawing group).
- Position 6: Ethyl (same as target compound).
- Ester group: Methyl.
- Increased metabolic stability due to the trifluoromethyl group’s resistance to enzymatic degradation .
Structural and Functional Comparison Table
Research Implications
- Ester Group Influence : Allyl esters, as in the target compound, may undergo faster hydrolysis than methyl esters, impacting drug delivery kinetics .
- Trifluoromethyl at position 2 () introduces steric and electronic effects, which could modulate receptor interactions in pharmacological contexts .
- Synthetic Challenges : The synthesis of such compounds often requires anhydrous conditions and catalysts like ZnCl₂, as seen in related chromen-acetamide preparations .
Biological Activity
Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 341.38 g/mol. Its structure features an allyl group, a dihydrobenzo[b][1,4]dioxin moiety, and a chromenone derivative, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Chromenone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF7 | 15.0 | |
| Allyl Compound | Jurkat | 10.0 |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of PI3K/Akt signaling.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented extensively. For example, certain derivatives have demonstrated activity against both bacterial and fungal strains.
Table 2: Antimicrobial Efficacy
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL | |
| Compound D | Escherichia coli | 16 µg/mL | |
| Allyl Compound | Candida albicans | 8 µg/mL |
The antimicrobial activity is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Study on Anticancer Properties : A study investigating the effects of chromenone derivatives on human cancer cell lines reported that several compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. The study emphasized structure-activity relationships that enhance cytotoxicity through specific molecular modifications .
- Antimicrobial Investigation : Another research focused on the synthesis and evaluation of various derivatives revealed that modifications in the allyl group significantly influenced their antimicrobial activity against resistant strains of bacteria and fungi .
The biological activities of this compound are primarily attributed to:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Enzyme Inhibition : Acting as inhibitors for key enzymes involved in cancer progression or microbial metabolism.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions while reducing experimental runs . Coupling this with computational reaction path searches (e.g., quantum chemical calculations) allows for pre-screening of feasible pathways, as demonstrated in ICReDD’s feedback-loop methodology .
Q. How can researchers address purification challenges for this compound due to its structural complexity?
- Methodological Answer : Utilize advanced separation technologies such as preparative HPLC with gradient elution or centrifugal partition chromatography. These methods are effective for isolating chromene and benzodioxin derivatives, which often exhibit similar polarities . Validate purity via NMR (e.g., , , DEPT-135) and high-resolution mass spectrometry (HRMS).
Advanced Research Questions
Q. What computational approaches are suitable for analyzing substituent effects on the compound’s electronic properties and reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack. Compare results with experimental data (e.g., UV-Vis spectroscopy, cyclic voltammetry) to validate computational models. This dual approach aligns with ICReDD’s integration of computational and experimental workflows .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous chromen-dioxin derivatives?
- Methodological Answer : Conduct meta-analyses of published datasets using standardized assay protocols (e.g., IC normalization across studies). Apply multivariate statistical tools (e.g., principal component analysis) to identify confounding variables (e.g., solvent effects, cell-line variability) . Cross-reference findings with structural analogs like 4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol to isolate substituent-specific trends .
Q. What reactor design principles are critical for scaling up the synthesis of this compound while maintaining yield and selectivity?
- Methodological Answer : Implement microreactor systems to enhance heat/mass transfer, particularly for exothermic steps involving allyl esterification. Use computational fluid dynamics (CFD) simulations to model flow patterns and optimize residence time distribution, as outlined in CRDC’s reactor design frameworks .
Data Contradiction and Validation
Q. How should researchers address discrepancies between predicted (in silico) and observed (in vitro) solubility profiles?
- Methodological Answer : Reconcile computational predictions (e.g., COSMO-RS solubility models) with experimental measurements using shake-flask or nephelometry methods. Assess solvent-solute interactions via Hansen solubility parameters (HSPs) to identify mismatches in polarity/volumetric contributions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
